Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a nitro group at the 5-position of the indole ring and an ethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 3-indoleacetic acid to introduce the nitro group at the 5-position. This is followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-3-indolyl derivatives .
Scientific Research Applications
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-Nitro-3-indolyl)propanoate
- 2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone
- 5-Nitro-3-indolyl phosphates
Uniqueness
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern on the indole ring. The presence of both the nitro group and the ethyl ester group at specific positions provides distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a nitro group at the 5-position and an ester group at the 2-position enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The indole ring is known for its ability to modulate enzyme activity and receptor interactions, influencing critical biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity. This study highlights the potential for this compound in treating infections caused by resistant strains of bacteria.
- Cancer Cell Line Studies : In research involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Mthis compound | Indole ring with oxoacetate | Lacks ethyl group; different solubility |
5-Nitroindole | Simple nitroindole | Focuses on antimicrobial properties; simpler structure |
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate | Indole ring with nitro group | Investigated for similar biological activities |
The structural uniqueness of this compound lies in the combination of both the nitro group and the ethyl ester group, which confer distinct chemical properties that enhance its versatility in biological applications.
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)9-6-13-10-4-3-7(14(17)18)5-8(9)10/h3-6,13H,2H2,1H3 |
InChI Key |
POQFVMSXRAAZML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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